molecular formula C13H18N2O2 B5639436 1-[(2-nitrophenyl)methyl]azepane

1-[(2-nitrophenyl)methyl]azepane

Cat. No.: B5639436
M. Wt: 234.29 g/mol
InChI Key: GJENYKDLLKLFMN-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]azepane is a heterocyclic organic compound featuring a seven-membered nitrogen-containing ring.

Preparation Methods

The synthesis of 1-[(2-nitrophenyl)methyl]azepane can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with 1-aminoazepane in the presence of a base, such as sodium hydroxide. Another method includes the reduction of nitrobenzene with hydrogen gas over a palladium catalyst in the presence of 1-aminoazepane. These methods provide efficient routes to obtain the desired compound with high yields.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using hydrogen gas and a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The nitro group can be reduced to an amine group using common reducing agents like hydrogen gas and palladium catalyst.

The major products formed from these reactions include amine derivatives and substituted aromatic compounds.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]azepane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique chemical properties make it suitable for the development of new materials with specific functionalities.

    Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)methyl]azepane involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives that can modulate biological pathways .

Comparison with Similar Compounds

1-[(2-Nitrophenyl)methyl]azepane can be compared with other similar compounds, such as:

    Azepane: A seven-membered nitrogen-containing ring compound used as a precursor to several drugs and pesticides.

    Piperidine: A six-membered nitrogen-containing ring compound widely used in medicinal chemistry.

    Pyrrolidine: A five-membered nitrogen-containing ring compound commonly found in bioactive molecules.

The uniqueness of this compound lies in its seven-membered ring structure and the presence of a nitro group, which imparts distinct chemical properties and reactivity compared to its six- and five-membered counterparts.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJENYKDLLKLFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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